REACTION_CXSMILES
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C[O:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][O:17]C)=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.Br([O-])(=O)=O.[Na+]>>[CH:16]([C:13]1[CH:12]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[CH:5][CH:6]=2)=[CH:15][CH:14]=1)=[O:17] |f:1.2|
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Name
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|
Quantity
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0.53 g
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Type
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reactant
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Smiles
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COCC1=CC=C(C=C1)C1=CC=C(C=C1)COC
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Name
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|
Quantity
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0.2 g
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Type
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reactant
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Smiles
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Br(=O)(=O)[O-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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C(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |